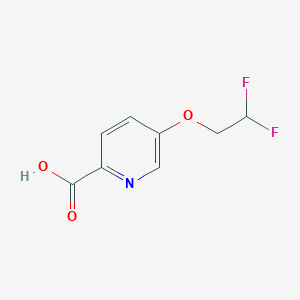

3-Fluoro-4-(pyrrolidine-1-carbonyl)aniline

Descripción general

Descripción

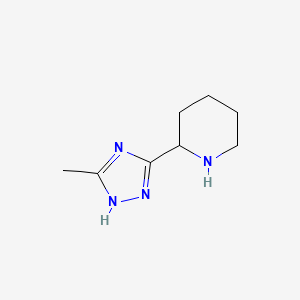

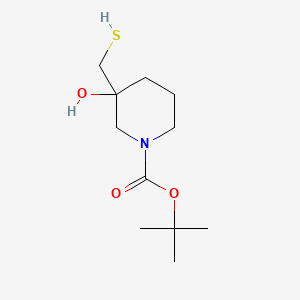

3-Fluoro-4-(pyrrolidine-1-carbonyl)aniline, also known as 3-FPA, is an organic compound with a wide range of applications in scientific research and lab experiments. It is a derivative of aniline, a simple aromatic amine, and is a colorless, odorless solid at room temperature. 3-FPA has been used in a variety of scientific studies, including those related to drug metabolism and development, pharmacology, and biochemistry.

Aplicaciones Científicas De Investigación

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring, a core component of 3-Fluoro-4-(pyrrolidine-1-carbonyl)aniline, is a prevalent feature in medicinal chemistry due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . This compound can be used to design novel biologically active compounds with target selectivity. Its incorporation into drug candidates can lead to different biological profiles due to the stereogenicity of carbons in the pyrrolidine ring, affecting the binding mode to enantioselective proteins .

Pharmacology

In pharmacological research, the pyrrolidine scaffold is instrumental in developing new therapeutic agents. The saturated nature of the pyrrolidine ring allows for increased three-dimensional coverage, which is crucial for the interaction with biological targets . This compound’s structural features make it a valuable tool for modifying physicochemical parameters to achieve optimal ADME/Tox results for drug candidates .

Biochemistry

The pyrrolidine core of 3-Fluoro-4-(pyrrolidine-1-carbonyl)aniline plays a significant role in biochemistry, particularly in the study of enzyme inhibitors and receptor-ligand interactions . Its unique structure can be used to investigate the influence of steric factors on biological activity and to understand the structure-activity relationship (SAR) of various bioactive molecules .

Organic Chemistry Research

In organic chemistry, this compound is of interest for its potential in synthesizing fluorinated pyridines, which are valuable for their unusual physical, chemical, and biological properties . The presence of a fluorine atom can significantly alter a molecule’s reactivity and interaction with other compounds, making it a subject of study for developing new synthetic methodologies .

Industrial Applications

While primarily used in scientific research, 3-Fluoro-4-(pyrrolidine-1-carbonyl)aniline also shows promise in industrial applications. Its structural components, such as the fluorine atom and pyrrolidine ring, are often sought after in the synthesis of materials and chemicals that require specific reactivity or stability characteristics.

Kinase Inhibition Studies

This compound is also relevant in the study of kinase inhibitors, which are crucial in cancer research. The fluorine atom’s electron-withdrawing properties can affect the binding affinity and selectivity of kinase inhibitors, making it a valuable compound for docking and quantitative structure-activity relationship (QSAR) studies .

Mecanismo De Acción

Target of Action

It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been reported to have target selectivity .

Mode of Action

The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional (3d) coverage due to the non-planarity of the ring . This could potentially lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to have target selectivity, suggesting that they may interact with specific biochemical pathways .

Action Environment

It is known that the physicochemical parameters of a compound can be modified by the introduction of heteroatomic fragments, which can lead to improved adme/tox results .

Propiedades

IUPAC Name |

(4-amino-2-fluorophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c12-10-7-8(13)3-4-9(10)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURATKBVLXAVTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(pyrrolidine-1-carbonyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Aminopyridin-2-yl)(cyclohexyl)amino]ethanol](/img/structure/B1398902.png)

![2-Chloro-6-[4-(trifluoromethyl)-phenyl]nicotinonitrile](/img/structure/B1398905.png)